

# Spectroscopic Profile of 1,2-Dibromoethyl Acetate: A Technical Overview

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## Compound of Interest

Compound Name: **1,2-Dibromoethyl acetate**

Cat. No.: **B1217515**

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Disclaimer: Experimental spectroscopic data for **1,2-dibromoethyl acetate** (CAS No. 24442-57-7) is not readily available in public databases. The data presented in this document is predicted based on the analysis of its chemical structure and comparison with analogous compounds. These predictions are intended for guidance and should be confirmed by experimental data.

This technical guide provides a predicted spectroscopic profile of **1,2-dibromoethyl acetate**, a compound of interest in synthetic organic chemistry and as a potential reference standard in drug development. The predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented to aid in the identification and characterization of this molecule.

## Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for **1,2-dibromoethyl acetate**.

### Table 1: Predicted $^1\text{H}$ NMR Data (Solvent: $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~2.1 - 2.2	Singlet	3H	$\text{CH}_3$ (acetyl group)
~4.4 - 4.6	Doublet of doublets	2H	$\text{CH}_2\text{Br}$
~6.5 - 6.7	Triplet	1H	$\text{CHBr}$

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~20 - 22	$\text{CH}_3$ (acetyl group)
~35 - 40	$\text{CH}_2\text{Br}$
~70 - 75	$\text{CHBr}$
~169 - 171	$\text{C=O}$ (ester carbonyl)

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2950 - 3000	Medium	C-H stretch (aliphatic)
~1740 - 1760	Strong	$\text{C=O}$ stretch (ester)
~1220 - 1250	Strong	C-O stretch (ester)
~600 - 700	Strong	C-Br stretch

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Relative Abundance	Assignment
244, 246, 248	Low	[M] <sup>+</sup> (Molecular ion with Br isotopes)
165, 167	Medium	[M - Br] <sup>+</sup>
123, 125	Medium	[CH <sub>2</sub> CHBr] <sup>+</sup>
43	High	[CH <sub>3</sub> CO] <sup>+</sup> (Base Peak)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like **1,2-dibromoethyl acetate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-25 mg of **1,2-dibromoethyl acetate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry vial.<sup>[1]</sup> For <sup>13</sup>C NMR, a more concentrated sample of 50-100 mg may be required.<sup>[1]</sup>
- Filtration: Filter the solution through a pipette with a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).<sup>[2]</sup>
- Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300-500 MHz). The instrument's magnetic field is locked onto the deuterium signal of the solvent.<sup>[3]</sup>
- Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.<sup>[3]</sup> Phase and baseline corrections are then applied.

### Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a single drop of neat **1,2-dibromoethyl acetate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).<sup>[4]</sup>

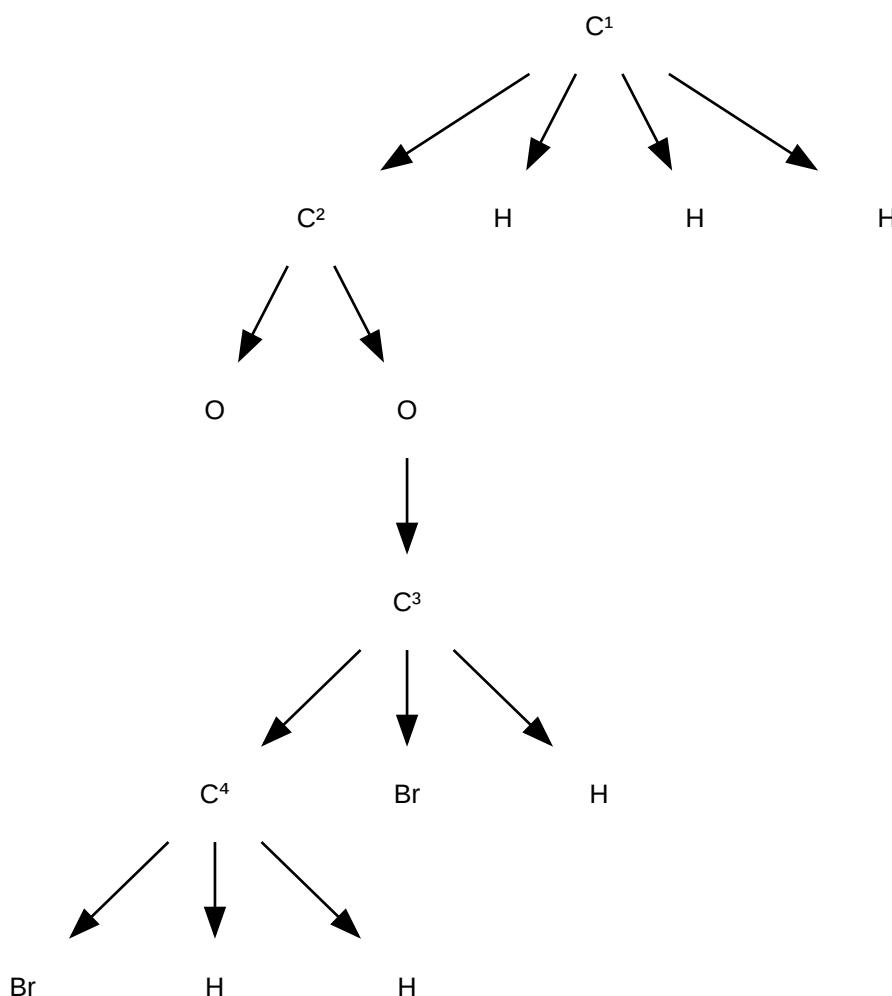
- Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[4]
- Data Acquisition: Mount the "sandwich" plates in the sample holder of an FTIR spectrometer.
- Background Scan: Run a background spectrum of the empty instrument to subtract atmospheric and instrumental interferences.
- Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6]
- Detection: A detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.[6]

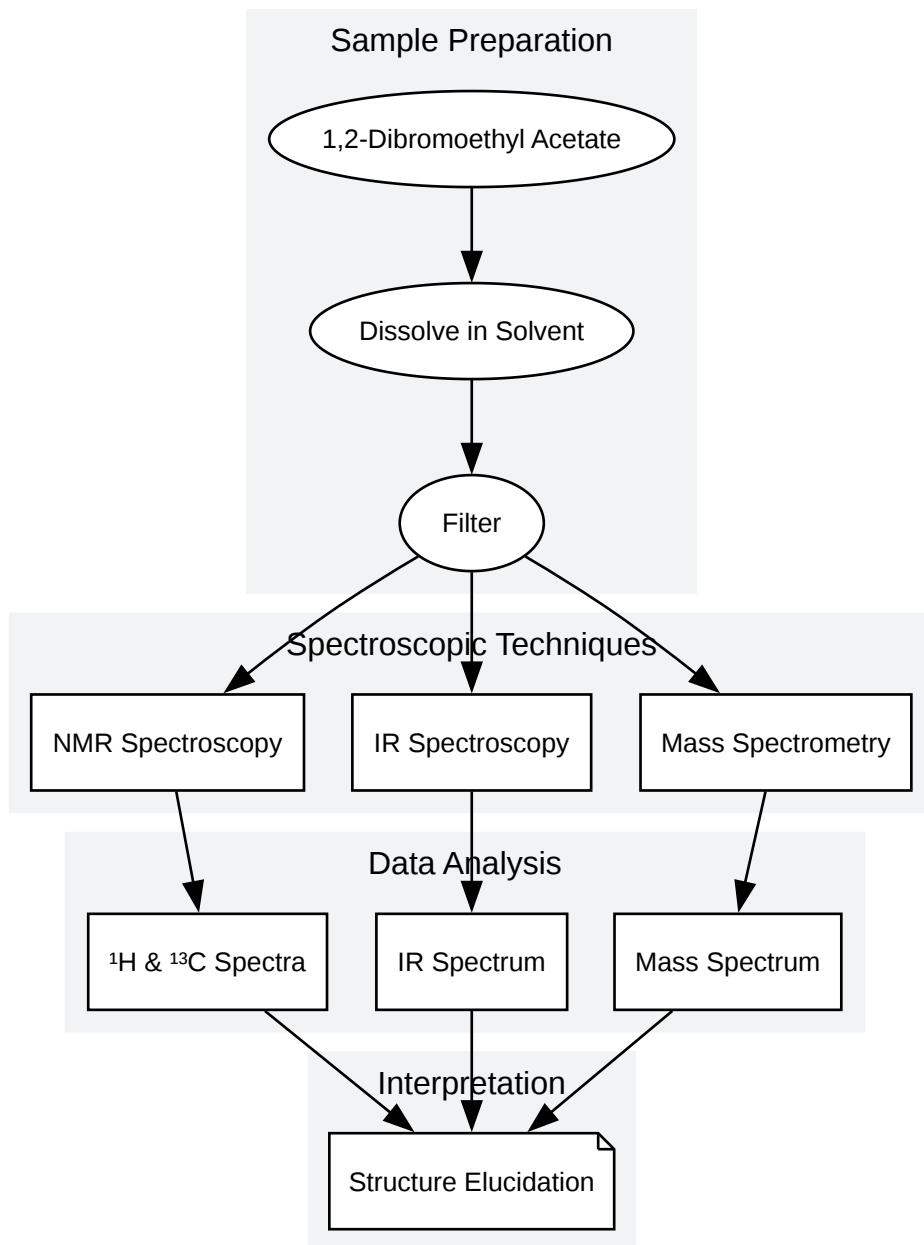
## Visualizations

## Structure of 1,2-Dibromoethyl Acetate

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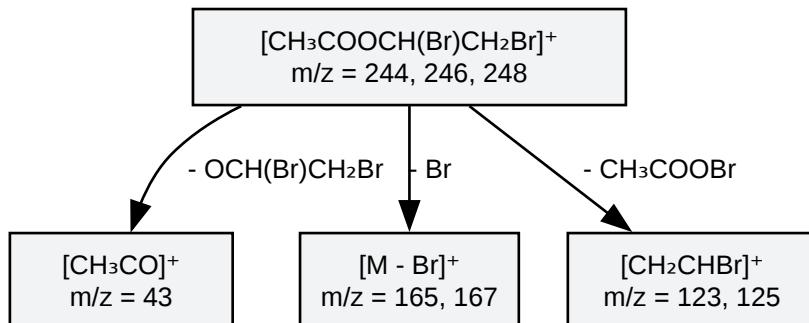
Caption: Structure of **1,2-dibromoethyl acetate** with atom numbering.

## Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis.

## Predicted Mass Spectrum Fragmentation

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Caption: Predicted major fragmentation pathways for **1,2-dibromoethyl acetate**.

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